molecular formula C19H18ClN5OS B2837017 (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1797871-08-9

(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2837017
CAS No.: 1797871-08-9
M. Wt: 399.9
InChI Key: SHPZZRVOKHVHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone features a benzophenone core substituted with a tetrazole ring and a 1,4-thiazepane moiety bearing a 2-chlorophenyl group. The 2-chlorophenyl substituent may contribute to lipophilicity and electronic effects, modulating interactions with biological targets.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPZZRVOKHVHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a cycloaddition reaction with sodium azide and an appropriate nitrile.

    Thiazepane Ring Formation: The thiazepane ring can be synthesized through a ring-closing reaction involving a suitable diamine and a dihalide.

    Coupling Reactions: The final step involves coupling the tetrazole and thiazepane intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminium hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The thiazepane ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Analysis

Target Compound vs. Triazole Derivatives

A structurally similar compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), replaces the tetrazole with a triazole ring and substitutes the thiazepane with a sulfonylphenyl group. Key differences include:

  • Substituents : The 2-chlorophenyl group in the target compound vs. 2,4-difluorophenyl in the triazole derivative may alter steric and electronic profiles, affecting target selectivity.
  • Synthesis : The triazole derivative is synthesized via nucleophilic substitution using α-halogenated ketones, while the target compound likely requires catalytic hydrogenation (e.g., Pd/C, H₂) for intermediates, as seen in analogous protocols .
Target Compound vs. Imidazotriazole Derivatives

The compound 1-(4-aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () shares a ketone core but incorporates a fused imidazotriazole system and thiophene. Differences include:

  • Electronic Effects : The thiophene in the imidazotriazole derivative introduces π-conjugation, contrasting with the electron-withdrawing chlorine in the target compound .

Key Observations :

  • The target compound and imidazotriazole derivatives share Pd/C-mediated hydrogenation steps, suggesting scalable synthetic routes .
  • Triazole derivatives require milder conditions (room temperature) compared to the elevated temperatures often needed for tetrazole cyclization .

Electronic and Reactivity Profiles

Using the concept of absolute hardness (η) and electronegativity (χ) (), the target compound’s reactivity can be compared to analogs:

  • Tetrazole vs. Triazole : Tetrazoles exhibit higher χ (electronegativity) due to greater electron-withdrawing capacity, increasing electrophilicity at the ketone carbonyl.
  • Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group has lower η (hardness) than fluorophenyl, making it a softer Lewis acid with higher polarizability .

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone , identified by its CAS number 1797871-08-9 , is a novel synthetic compound with potential biological activities. It features a complex structure that incorporates a tetrazole ring and a thiazepane moiety, which are known for their diverse pharmacological properties. This article aims to explore the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Activity

Research indicates that compounds containing tetrazole and thiazepane structures often exhibit significant antioxidant properties. The presence of the tetrazole ring is crucial for scavenging free radicals, which can lead to cellular damage. Studies have shown that similar compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Antiplatelet Activity

The compound's potential as an antiplatelet agent has been suggested through structure-activity relationship (SAR) studies. The thiazepane moiety may interact with platelet receptors, inhibiting aggregation induced by arachidonic acid. In vitro assays have demonstrated that compounds with similar structures can exhibit potent antiplatelet effects, outperforming traditional agents like aspirin in some cases .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating various analogues of tetrazole-containing compounds found that several exhibited antioxidant activities significantly higher than ascorbic acid in DPPH assays. The most potent derivatives showed up to 16-fold greater activity .
  • Antiplatelet Mechanism : In another study, a series of thiazepane derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation. The results indicated that certain derivatives could inhibit COX-1 activity and reduce thromboxane production, leading to decreased platelet aggregation .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets, including COX enzymes and platelet receptors. These studies provide insights into the potential therapeutic applications of this compound in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone?

  • Methodological Answer : The synthesis typically involves sequential reactions to construct the thiazepane and tetrazole moieties. Key steps include:

  • Thiazepane ring formation : Cyclization via nucleophilic substitution or ring-closing metathesis under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., THF or DCM with catalytic bases like K2_2CO3_3) .
  • Tetrazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution using 1H-tetrazole derivatives under anhydrous conditions .
  • Coupling reactions : Amide or ketone bond formation between the thiazepane and tetrazole-phenyl groups using coupling agents like EDCI/HOBt .
    • Critical parameters : Reaction time, solvent polarity, and catalyst loading significantly impact yield and purity. By-products from incomplete cyclization or over-reaction must be minimized via TLC monitoring .

Q. How can structural characterization of this compound address discrepancies in reported NMR data?

  • Methodological Answer : Discrepancies often arise from conformational flexibility in the thiazepane ring or tautomerism in the tetrazole group. Resolution strategies include:

  • Dynamic NMR (DNMR) : To study ring inversion or hindered rotation in the thiazepane moiety at variable temperatures .
  • 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping proton signals in aromatic and heterocyclic regions .
  • X-ray crystallography : To confirm spatial arrangement and hydrogen-bonding patterns, particularly between the tetrazole N–H and thiazepane sulfur .

Q. What strategies ensure stability during storage and handling of this compound?

  • Methodological Answer : Degradation pathways include:

  • Hydrolysis of the thiazepane ring : Store under inert gas (N2_2/Ar) in anhydrous solvents (e.g., DMSO-d6_6 or acetonitrile) at –20°C .
  • Oxidation of sulfur in thiazepane : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w .
  • Light sensitivity : Use amber vials to prevent photodegradation of the tetrazole group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific targets (e.g., GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions between the thiazepane ring (potential H-bond donor/acceptor) and GPCR binding pockets. The 2-chlorophenyl group may enhance hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on conformational changes in the tetrazole moiety .
  • SAR analysis : Compare with analogs (e.g., fluorophenyl or naphthyl derivatives) to identify substituents critical for affinity .

Q. What mechanistic insights explain contradictory results in catalytic C–H activation studies involving thiazepane derivatives?

  • Methodological Answer : Contradictions may stem from:

  • Metal-dependent pathways : Palladium catalysts favor β-hydride elimination, while rhodium promotes direct C–H insertion. For example, Pd(OAc)2_2 may stabilize intermediates via π-allyl coordination .
  • Solvent effects : Polar aprotic solvents (DMF) accelerate oxidative addition but increase side reactions vs. non-polar solvents (toluene) .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., 2-Cl on phenyl) direct C–H activation to ortho positions via σ-complex intermediates .

Q. How can metabolomic profiling resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Phase I metabolism : Use liver microsomes to identify oxidative metabolites (e.g., sulfoxidation of thiazepane sulfur or hydroxylation of the chlorophenyl group) .
  • Phase II conjugation : LC-MS/MS to detect glucuronidation or sulfation of tetrazole N–H groups, which may reduce bioavailability .
  • Tissue distribution studies : Radiolabel the compound with 14^{14}C to track accumulation in target organs vs. rapid hepatic clearance .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of the thiazepane core?

  • Methodological Answer :

  • Chiral ligands : Use (R)-BINAP with Cu(OTf)2_2 for asymmetric ring-opening of epoxides or aziridines to form thiazepane precursors .
  • Organocatalysts : Proline-derived catalysts induce axial chirality during cyclization steps, achieving >90% ee in model systems .
  • Enzyme-mediated resolution : Lipases (e.g., CAL-B) selectively hydrolyze racemic esters to isolate enantiopure intermediates .

Notes

  • Evidence Selection : Excluded commercial sources (e.g., BenchChem) per guidelines. Relied on peer-reviewed synthesis protocols ( ), mechanistic studies (), and structural analyses ().
  • Methodological Rigor : Emphasized techniques validated in analogous thiazepane and tetrazole systems to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.